molecular formula C27H49O11- B3264441 Glycerylstearatecitrate CAS No. 39175-72-9

Glycerylstearatecitrate

Cat. No.: B3264441
CAS No.: 39175-72-9
M. Wt: 549.7 g/mol
InChI Key: BIHMAMDQIBRUNC-UHFFFAOYSA-M
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Description

Glyceryl stearate citrate is a versatile compound widely used in the cosmetic and personal care industry. It is an ester formed from glycerin, stearic acid, and citric acid. This compound serves multiple functions, including acting as an emulsifier, emollient, and skin conditioning agent. Its chemical formula is C27H48O10 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl stearate citrate is synthesized by esterifying glycerin with stearic acid and citric acid. The process involves heating glycerin and stearic acid together, followed by the addition of citric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, glyceryl stearate citrate is produced using a similar process but on a larger scale. The raw materials, glycerin, stearic acid, and citric acid, are mixed in large reactors. The mixture is heated and stirred continuously to promote esterification. The final product is then purified and filtered to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Glyceryl stearate citrate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, breaking down into its constituent acids and glycerin .

Common Reagents and Conditions

    Esterification: Glycerin, stearic acid, citric acid, heat, and catalysts (e.g., sulfuric acid).

    Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Major Products Formed

Scientific Research Applications

Glyceryl stearate citrate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, glyceryl stearate citrate is used as an emulsifier in various formulations. It helps stabilize emulsions, making it a valuable ingredient in the development of creams, lotions, and other cosmetic products .

Biology

In biological research, glyceryl stearate citrate is used to study the effects of emulsifiers on cell membranes and skin permeability. Its ability to enhance the delivery of active ingredients makes it a subject of interest in transdermal drug delivery studies .

Medicine

In medicine, glyceryl stearate citrate is used in topical formulations to improve the texture and stability of creams and ointments. Its moisturizing properties make it beneficial for treating dry skin conditions .

Industry

In the industrial sector, glyceryl stearate citrate is used in the production of personal care products, including moisturizers, cleansers, and makeup. Its ability to blend oil and water phases makes it a key ingredient in many formulations .

Mechanism of Action

Glyceryl stearate citrate acts primarily as an emulsifier, reducing the surface tension between oil and water phases, allowing them to mix more easily. It also functions as an emollient, providing a smooth and soft texture to the skin. The compound interacts with the lipid bilayer of the skin, enhancing the penetration of active ingredients .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glyceryl stearate citrate is unique due to the presence of the citric acid molecule, which enhances its emulsifying properties and makes it suitable for formulations with a slightly acidic pH. This makes it particularly effective in products designed for sensitive skin .

Properties

IUPAC Name

2-(2,3-dihydroxypropyl)octadecanoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O4.C6H8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21(24)25)17-20(23)18-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h19-20,22-23H,2-18H2,1H3,(H,24,25);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHMAMDQIBRUNC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(CC(CO)O)C(=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H49O11-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycerylstearatecitrate
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Reactant of Route 6
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